4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile (CAS 939431-68-2) is a critical pharmaceutical intermediate and impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. It is formally recognized as Etravirine EP Impurity D and Desbromo Etravirine.

Molecular Formula C20H16N6O
Molecular Weight 356.4 g/mol
CAS No. 939431-68-2
Cat. No. B1267992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
CAS939431-68-2
Molecular FormulaC20H16N6O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C#N)C)C#N
InChIInChI=1S/C20H16N6O/c1-12-7-15(11-22)8-13(2)19(12)27-18-9-17(23)25-20(26-18)24-16-5-3-14(10-21)4-6-16/h3-9H,1-2H3,(H3,23,24,25,26)
InChIKeyQELKPCHCXREHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile (Desbromo Etravirine; CAS 939431-68-2) in Antiviral Intermediate Procurement


4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile (CAS 939431-68-2) is a critical pharmaceutical intermediate and impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. It is formally recognized as Etravirine EP Impurity D and Desbromo Etravirine [1]. This 2-arylaminopyrimidine derivative exhibits inherent anti-HIV-1 activity, with its hydrochloride and sulfate salts showing inhibitory effects against HIV-1 SF33 virus replication in vitro, a functional property not shared by all Etravirine-related impurities [2]. Its well-characterized physicochemical profile, including a sharp melting point of 284.5–287 °C, supports its use as a high-purity reference standard [1].

Why a 'Simple Arylamino Pyrimidine' Cannot Substitute for 939431-68-2 in Regulated Pharmaceutical Workflows


Sourcing a generic 2-arylaminopyrimidine or even a closely related Etravirine intermediate instead of 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile introduces significant risk in regulated environments. This specific compound is codified as Etravirine EP Impurity D in the European Pharmacopoeia and is used as a reference standard for impurity profiling in drug substance and product testing [1]. Substituting a compound with a non-identical retention time, UV spectrum, or response factor would invalidate validated HPLC methods and compromise ANDA submissions . Furthermore, the compound serves as the critical desbromo-precursor for the synthesis of radiolabeled [⁷⁷Br]-Etravirine used in biodistribution studies, a reaction that is structurally specific and cannot be performed with brominated analogs [2].

Quantitative Differentiation Evidence for CAS 939431-68-2 Against Peer Etravirine Intermediates


Pharmacopoeial Identity as Etravirine EP Impurity D Ensures Method Validity Over Unspecified Impurities

This compound is officially designated as Etravirine EP Impurity D in the European Pharmacopoeia (EP) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, closely related analogs like Etravirine Impurity 5 (CAS differs) or generic synthetic intermediates do not carry this specific pharmacopoeial designation. Using the correct EP Impurity D reference standard ensures that HPLC retention times and relative response factors are valid for system suitability tests, which is not the case for non-standardized impurities .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Critical Role as Desbromo Precursor for Radiolabeling Distinct from Halogenated Intermediates

The compound's 'desbromo' nature is indispensable for the synthesis of [⁷⁷Br]-Etravirine. It serves as the electrophilic substitution precursor where ⁷⁷Br⁻ is introduced using chloramine-T as an oxidizing agent [1]. This contrasts with all brominated intermediates (e.g., 4-[[2-[(4-cyanophenyl)amino]-5-bromo-6-amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile) which cannot be used for this labeling. The radiochemical purity and specific activity of the final product depend on the purity and structural integrity of this desbromo compound [1].

Radiopharmaceutical Chemistry Drug Metabolism Biodistribution Studies

Thermal Stability Advantage Over Impurity Analogs with Lower Melting Points

The compound displays a well-defined melting point of 284.5–287 °C [1]. This is significantly higher than other Etravirine analogs, such as the deuterated internal standard Etravirine-D6 (MP: 246-251 °C) . This higher thermal stability suggests superior handling properties for quantification and long-term storage as a reference standard, reducing the risk of degradation during analytical preparation.

Physicochemical Characterization Stability Studies Reference Standard Handling

Specific Application Scenarios for 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile (CAS 939431-68-2)


Validated HPLC Impurity Profiling for ANDA Submissions

Procure 939431-68-2 to serve as a directly traceable EP Impurity D reference standard. Use it to establish relative retention times (RRTs) and response factors during HPLC method validation for Etravirine drug substance and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines for impurity reporting [1]. Unspecified commercial impurities cannot substitute for this regulated role.

Synthesis of Radiolabeled [⁷⁷Br]-Etravirine for ADME Studies

Utilize the desbromo structure of 939431-68-2 as the exclusive precursor for electrophilic ⁷⁷Br substitution. Follow the established protocol using chloramine-T to obtain high specific activity [⁷⁷Br]-Etravirine for use in preclinical absorption, distribution, metabolism, and excretion (ADME) and imaging studies [2].

In Vitro Anti-HIV-1 Screening of Arylamino Pyrimidine Salts

Use 939431-68-2 as a starting material to prepare its hydrochloride (4a) or sulfate (4b) salts according to the literature method. Screen these crystalline salts for anti-HIV-1 SF33 inhibitory activity using the luciferase assay in MT-4 cells to compare their antiviral potency against the free base and other NNRTI derivatives [3].

Quote Request

Request a Quote for 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.